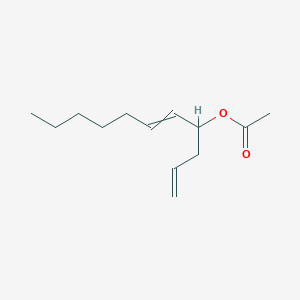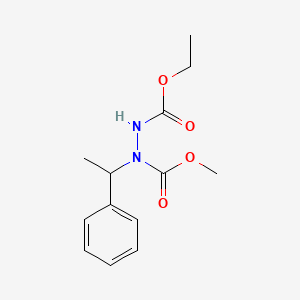
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol is a compound that combines the structural features of naphthalene and phenol derivatives. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The presence of both naphthalene and trinitrophenol moieties in its structure contributes to its distinct characteristics.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol involves several steps, starting with the preparation of the naphthalene derivative. The naphthalene ring is first ethylated and methoxylated to obtain 1-Ethyl-7-methoxynaphthalene. This intermediate is then subjected to nitration to introduce the nitro groups at the 2, 4, and 6 positions of the phenol ring. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial production methods for this compound may involve large-scale nitration processes, where the reaction parameters are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2,4,6-triaminophenol derivatives .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various organic molecules and materials.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules and its effects on biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and explosives.
Wirkmechanismus
The mechanism of action of 1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways in biological systems. The nitro groups in its structure can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol can be compared with other similar compounds, such as:
Picric Acid (2,4,6-Trinitrophenol): Both compounds contain the trinitrophenol moiety, but this compound has an additional naphthalene ring, which imparts unique properties.
Methyl Picric Acid (3-Methyl-2,4,6-Trinitrophenol): This compound has a methyl group instead of the ethyl and methoxy groups present in this compound.
Dimethyl Picric Acid (3,5-Dimethyl-2,4,6-Trinitrophenol): Similar to methyl picric acid, this compound has two methyl groups, which can influence its chemical behavior compared to this compound.
The uniqueness of this compound lies in its combined naphthalene and trinitrophenol structure, which offers distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7508-08-9 |
|---|---|
Molekularformel |
C19H17N3O8 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
1-ethyl-7-methoxynaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H14O.C6H3N3O7/c1-3-10-5-4-6-11-7-8-12(14-2)9-13(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H,3H2,1-2H3;1-2,10H |
InChI-Schlüssel |
ADRJJJNAFWSSGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC2=C1C=C(C=C2)OC.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


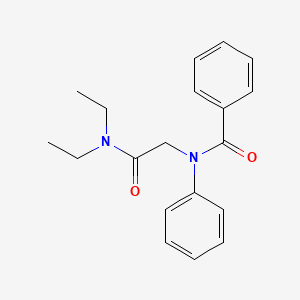
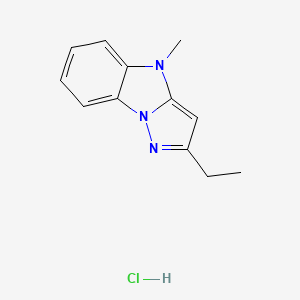
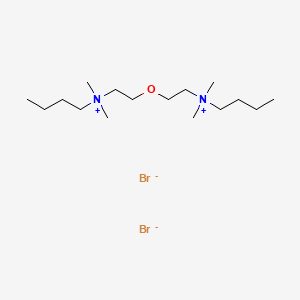

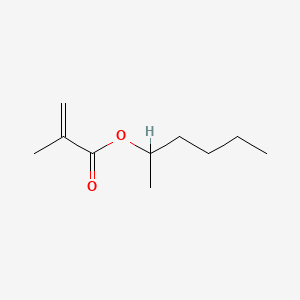
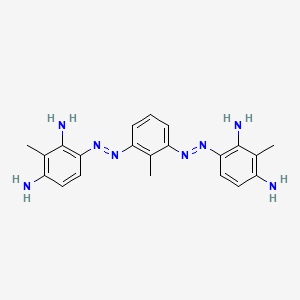
![p-Isopropylcalix[8]arene](/img/structure/B13775456.png)
![Ethyl 2-cyclopentylethyl 5-methyl-1H-imidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B13775469.png)

![strontium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13775475.png)

